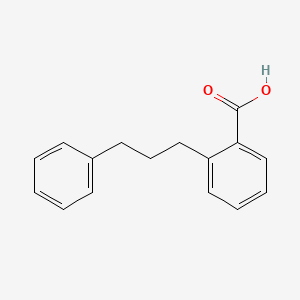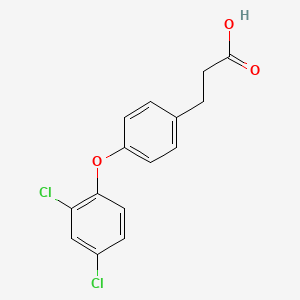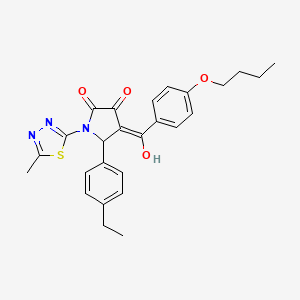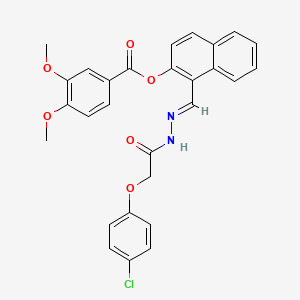
2-Furaldehyde, 4-phenylthiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Furaldehyde, 4-phenylthiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-furaldehyde, 4-phenylthiosemicarbazone typically involves the condensation reaction between 2-furaldehyde and 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
2-Furaldehyde, 4-phenylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted furan derivatives.
科学的研究の応用
作用機序
The mechanism of action of 2-furaldehyde, 4-phenylthiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential enzymatic processes. This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells . The compound’s ability to form stable complexes with metals also underlies its antimicrobial activity, as it can disrupt metal-dependent processes in microorganisms.
類似化合物との比較
Similar Compounds
2-Acetyl-pyridine-N(4)-phenylthiosemicarbazone: Similar structure but with an acetyl-pyridine moiety instead of furan.
1-(Furan-2-ylmethylene)-4-phenylthiosemicarbazone: Similar structure but with a different substitution pattern on the furan ring.
2-Hydroxyacetophenone-N(4)-phenylthiosemicarbazone: Similar structure but with a hydroxyacetophenone moiety instead of furan.
Uniqueness
2-Furaldehyde, 4-phenylthiosemicarbazone is unique due to its specific combination of the furan ring and the thiosemicarbazone group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in chemistry, biology, and medicine.
特性
CAS番号 |
31397-09-8 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC名 |
1-[(E)-furan-2-ylmethylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C12H11N3OS/c17-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-16-11/h1-9H,(H2,14,15,17)/b13-9+ |
InChIキー |
VEVZWLDVAFRIQA-UKTHLTGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CO2 |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)






![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010981.png)

